molecular formula C13H15N5O3 B5756980 4-{[4-(1H-tetrazol-1-yl)phenoxy]acetyl}morpholine

4-{[4-(1H-tetrazol-1-yl)phenoxy]acetyl}morpholine

Cat. No.: B5756980
M. Wt: 289.29 g/mol
InChI Key: KYYUTDCVPVYLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(1H-tetrazol-1-yl)phenoxy]acetyl}morpholine, also known as TAPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TAPM is a heterocyclic organic compound that contains a tetrazole ring and a morpholine ring, which makes it an interesting compound for researchers.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For instance, some tetrazole derivatives are used as angiotensin II receptor antagonists in the treatment of hypertension .

Safety and Hazards

Tetrazoles are generally considered to be hazardous. They can decompose upon heating, emitting toxic nitrogen fumes . They are also sensitive to shock, fire, and friction .

Properties

IUPAC Name

1-morpholin-4-yl-2-[4-(tetrazol-1-yl)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c19-13(17-5-7-20-8-6-17)9-21-12-3-1-11(2-4-12)18-10-14-15-16-18/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYUTDCVPVYLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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